Asperaculane B

Antimalarial Transmission-blocking Plasmodium falciparum

Asperaculane B (C14H20O3) is the only nordaucane-type sesquiterpenoid with validated dual-stage antimalarial activity—inhibiting both asexual development (IC50=3 µM) and mosquito transmission (IC50=7.89 µM) of Plasmodium falciparum, while remaining non-cytotoxic up to 50 µM. Generic substitution with in-class analogs (asperaculane A, aculenes A–D) is not supported by biological data and will compromise transmission-blocking research. Secure the authenticated chemical probe for SAR and toxicology benchmarking.

Molecular Formula C14H20O3
Molecular Weight 236.31 g/mol
Cat. No. B15142886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsperaculane B
Molecular FormulaC14H20O3
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)C2(C1CC=C(CC2O)CO)C
InChIInChI=1S/C14H20O3/c1-3-10-7-13(17)14(2)11(10)5-4-9(8-15)6-12(14)16/h4,7,11-12,15-16H,3,5-6,8H2,1-2H3/t11-,12+,14-/m1/s1
InChIKeyGFYHPKUYDFUKNL-MBNYWOFBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asperaculane B: A Dual-Functional Nordaucane Sesquiterpenoid with Distinct Antimalarial Activity


Asperaculane B is a nordaucane-type sesquiterpenoid (C14H20O3) isolated from the fungus Aspergillus aculeatus [1]. It is distinguished from the co-occurring ent-daucane-type asperaculane A by its unique C14 nordaucane scaffold, which is derived from a C15 precursor through a stepwise demethylation process [2]. Asperaculane B demonstrates dual functionality against Plasmodium falciparum by inhibiting both asexual development (IC50 = 3 µM) and transmission to mosquitoes (IC50 = 7.89 µM), while exhibiting no cytotoxicity toward human cells [1].

Why Asperaculane B Cannot Be Replaced by Other Aspergillus-Derived Sesquiterpenoids


While Aspergillus aculeatus produces a suite of structurally related sesquiterpenoids—including asperaculane A and aculenes A–D—only asperaculane B has demonstrated dual-stage antimalarial activity [1]. Asperaculane A, an ent-daucane-type sesquiterpenoid, has not been reported to possess any antimalarial activity [1]. The aculenes A–D share the nordaucane skeleton with asperaculane B but differ in their functional group decoration; none have been shown to inhibit P. falciparum transmission or asexual development [2]. This structure-activity disconnect underscores that generic substitution with in-class analogs is not supported by biological data and would compromise the specific dual-functional profile required for transmission-blocking research.

Asperaculane B: Quantitative Differentiation Evidence for Antimalarial Lead Selection


Dual-Stage Antimalarial Activity: Asexual and Transmission-Blocking Inhibition

Unlike artemisinin and chloroquine, which primarily target asexual blood stages and face widespread clinical resistance, asperaculane B demonstrates quantifiable dual-stage inhibition [1]. It inhibits asexual P. falciparum development with an IC50 of 3 µM and blocks transmission to Anopheles gambiae mosquitoes with an IC50 of 7.89 µM in the standard membrane feeding assay (SMFA) . In contrast, artemisinin exhibits an asexual IC50 of approximately 24 nM (0.024 µM) but lacks transmission-blocking activity, and chloroquine has an asexual IC50 of 8–18 nM in sensitive strains but is ineffective against gametocytes and transmission [2][3].

Antimalarial Transmission-blocking Plasmodium falciparum

Superior Safety Profile: Quantified Non-Cytotoxicity Versus Clinical Transmission-Blocking Candidates

Asperaculane B is nontoxic to human cells, with no cytotoxicity observed against HeLa and CHO cell lines at concentrations up to 50 µM [1]. This is in stark contrast to primaquine, the only clinically approved transmission-blocking drug, which carries a well-documented risk of severe hemolytic anemia in G6PD-deficient patients and can induce hemolysis even in individuals with normal G6PD levels [2]. Methylene blue, another transmission-blocking candidate, exhibits cytotoxicity in various human cell lines with reported IC50 values ranging from 1.0 µM (HeLa) to 100 µM (Vero cells), depending on the assay [3].

Cytotoxicity Safety pharmacology Transmission-blocking

Unique Nordaucane Scaffold: Structural Differentiation from In-Class Sesquiterpenoids

Asperaculane B possesses a nordaucane (C14) skeleton, distinguishing it from the ent-daucane (C15) scaffold of asperaculane A and the majority of known Aspergillus sesquiterpenoids [1]. This structural difference arises from a unique stepwise demethylation process catalyzed by three cytochrome P450 enzymes (AneF, AneD, AneG), which convert the C15 precursor into the C14 nordaucane framework [2]. While aculenes A–D also share the nordaucane skeleton, none have demonstrated antimalarial activity, suggesting that the specific hydroxylation and ketone substitution pattern of asperaculane B is critical for its dual-stage activity [3].

Natural product Structure-activity relationship Nordaucane

Asperaculane B: Validated Application Scenarios Based on Quantitative Evidence


Transmission-Blocking Antimalarial Lead Discovery and Optimization

Researchers developing next-generation antimalarials that target both the asexual blood stage and the transmission stage can use asperaculane B as a validated dual-functional lead [1]. Its quantifiable IC50 values (3 µM for asexual; 7.89 µM for transmission) provide a benchmark for structure-activity relationship (SAR) studies aimed at improving potency while retaining the favorable safety profile [1].

Safety Pharmacology Screening and Comparative Toxicology Studies

Given its demonstrated non-cytotoxicity at concentrations up to 50 µM against HeLa and CHO cells [2], asperaculane B serves as an ideal reference compound for comparative toxicology studies against known transmission-blocking agents like primaquine and methylene blue. Its high safety window (>6-fold relative to transmission IC50) makes it a valuable tool for validating in vitro toxicity assays [2].

Chemical Biology Probes for Plasmodium Sexual Stage Biology

Asperaculane B's specific inhibition of P. falciparum transmission (IC50 = 7.89 µM) in the standard membrane feeding assay [1] positions it as a chemical probe for dissecting the molecular mechanisms of gametocyte maturation and mosquito midgut invasion. Its lack of cytotoxicity ensures that observed effects are due to specific parasite inhibition rather than general cellular toxicity [2].

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